4-Aminopiperidine-1-sulfonamide
Description
Properties
IUPAC Name |
4-aminopiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O2S/c6-5-1-3-8(4-2-5)11(7,9)10/h5H,1-4,6H2,(H2,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWVHNUWSZWUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of 4-Aminopiperidine
The most direct method involves reacting 4-aminopiperidine with a sulfonyl chloride reagent to introduce the sulfonamide group at the piperidine nitrogen. This approach leverages the nucleophilicity of the secondary amine at the 1-position, which preferentially reacts over the primary amine at the 4-position under controlled conditions.
Procedure :
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Reagents : 4-Aminopiperidine is treated with sulfamoyl chloride (H₂N-SO₂-Cl) in anhydrous dichloromethane or tetrahydrofuran.
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Base : Triethylamine or pyridine is added to neutralize HCl generated during the reaction.
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Conditions : The reaction proceeds at 0–25°C for 4–12 hours, monitored by thin-layer chromatography (TLC).
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Workup : The crude product is purified via recrystallization (e.g., using ethanol/water) or column chromatography.
Example :
In a representative protocol, 4-aminopiperidine (1.0 equiv.) reacts with sulfamoyl chloride (1.2 equiv.) in dichloromethane at 0°C. After stirring for 6 hours, the mixture is washed with water, dried over sodium sulfate, and concentrated to yield this compound with a reported purity of >95%.
Multi-Step Synthesis from N-Benzyl-4-piperidone
A patent-derived route (CN107805218B) outlines a two-step process to synthesize 4-Boc-aminopiperidine, which can be deprotected and sulfonylated to yield the target compound.
Step 1: Synthesis of 4-Boc-aminopiperidine
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Ketal Formation : N-Benzyl-4-piperidone reacts with trimethyl orthoformate in methanol under acidic catalysis (e.g., ammonium chloride) to form a ketal intermediate.
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Imine Formation : The ketal intermediate reacts with tert-butyl carbamate in toluene at 80–100°C, followed by Pd/C-catalyzed hydrogenation to remove the benzyl group and yield 4-Boc-aminopiperidine (yield: 88–90%).
Step 2: Deprotection and Sulfonylation
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Boc Removal : 4-Boc-aminopiperidine is treated with trifluoroacetic acid in dichloromethane to liberate 4-aminopiperidine.
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Sulfonylation : The free amine undergoes sulfonylation as described in Section 1.1.
Advantages :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Hydrogenation
The use of 5–10% Pd/C under hydrogen pressure (0.8–1.0 MPa) ensures efficient debenzylation in the patent route, with yields exceeding 88%.
Analytical Characterization
Key Data for this compound :
-
Spectroscopic Data :
Challenges and Mitigation Strategies
Regioselectivity
The primary amine at the 4-position may compete for sulfonylation. To address this:
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Protection/Deprotection : Temporarily protect the 4-amine with a Boc group during sulfonylation, followed by acidic removal.
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Steric Hindrance : Bulkier sulfonyl chlorides favor reaction at the less hindered secondary amine.
Industrial-Scale Considerations
Cost Efficiency
Environmental Impact
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Waste Management : Methanol and toluene are distilled and reused.
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Byproducts : Ammonium chloride and sodium metaperiodate byproducts require neutralization before disposal.
Recent Advancements
Oxidative Elimination Strategies
A novel method employs α-selenoether intermediates, where 4-aminopiperidine is sulfonylated, followed by selenide displacement and oxidative elimination to yield vinyl sulfonamides. While this approach is tailored for vinyl derivatives, it highlights the adaptability of sulfonylation protocols.
Chemical Reactions Analysis
Sulfonamide Group Functionalization
The sulfonamide moiety undergoes selective reactions due to its dual nucleophilic (NH) and electrophilic (S=O) sites:
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N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions. For example, treatment with 2-chloroacetyl chloride in CH<sub>2</sub>Cl<sub>2</sub>/pyridine yields N-(2-chloroacetyl)-4-aminopiperidine-1-sulfonamide with 90% efficiency .
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Electrophilic Aromatic Substitution : The electron-withdrawing sulfonamide group directs nitration to specific positions. Protection of the NH<sub>2</sub> group with amidine facilitates nitration using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, followed by deprotection to afford 3-nitro derivatives .
Table 1: Sulfonamide Functionalization Reactions
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| N-Acylation | 2-Chloroacetyl chloride, pyridine, rt | 90% | |
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C | 93% |
Piperidine Core Modifications
The 4-aminopiperidine ring participates in key transformations:
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Reductive Amination : Reacts with aldehydes (e.g., 2-phenylacetaldehyde) in the presence of NaBH(OAc)<sub>3</sub> to introduce substituents at the 4-position .
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Coupling with Heterocycles : Forms fused systems via Buchwald–Hartwig coupling. For instance, reaction with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine under Pd catalysis generates kinase inhibitors .
Table 2: Piperidine Ring Reactions
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
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Pictet-Spengler Cyclization : Reacts with aldehydes (e.g., formaldehyde) under acidic conditions to form tetrahydroisoquinoline derivatives. The sulfonamide NH participates in imine formation, directing regioselectivity .
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Aza-Prins Cyclization : With homoallylic amines and aldehydes, generates piperidine-fused bicycles via iminium ion intermediates .
Covalent Binding to Proteins
The sulfonamide group enables targeted covalent inhibition:
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Cysteine-Trapping : The N-chloroacetyl derivative reacts selectively with Cys186 in SMYD3, forming a stable thioether bond (distance: 1.8 Å, angle: 107.5°). This interaction was confirmed by X-ray crystallography .
Key Mechanistic Insight :
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The reaction proceeds via nucleophilic attack by cysteine’s thiolate on the α-carbon of the N-chloroacetyl group, followed by HCl elimination .
Synthetic Routes to 4-Aminopiperidine-1-sulfonamide
Two primary methods are documented:
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From 4-Aminopiperidine : Direct sulfonylation with sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) in CH<sub>2</sub>Cl<sub>2</sub>/TEA (85% yield) .
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Electrochemical Synthesis : Anodic coupling of thiols and amines using graphite/stainless steel electrodes (Me<sub>4</sub>NBF<sub>4</sub> electrolyte, CH<sub>3</sub>CN/HCl) .
Scientific Research Applications
Antiviral Applications
Hepatitis C Virus (HCV) Inhibition:
Research has indicated that derivatives of 4-aminopiperidine can effectively inhibit the replication of the hepatitis C virus. A medicinal chemistry campaign optimized a 4-aminopiperidine scaffold, resulting in compounds that demonstrated significant potency against HCV by targeting the assembly stages of the viral life cycle. Notably, compounds derived from this scaffold showed synergistic effects when combined with FDA-approved antiviral drugs like Telaprevir and Daclatasvir, enhancing their efficacy against HCV replication .
Mechanism of Action:
The mechanism involves disrupting the assembly and release of infectious HCV particles, as evidenced by colocalization studies that confirmed the inhibition of viral replication processes without prior effects on viral entry or replication .
Antibacterial Applications
Plant Bacterial Diseases:
Recent studies have explored the use of 4-aminopiperidine derivatives as potential bactericides against plant pathogens. A specific derivative exhibited remarkable inhibitory activity against Xanthomonas oryzae (the causal agent of bacterial blight in rice) with an EC50 value significantly lower than that of commercial agents . The compound's ability to interact with dihydropteroate synthase suggests a novel mechanism targeting bacterial cell membranes, leading to increased permeability and subsequent cell death .
Case Study:
In vivo assays confirmed that this compound provided protective activities against plant bacterial diseases, demonstrating a curative effect at concentrations lower than those required for traditional treatments .
Anticancer Applications
Inhibition of Carbonic Anhydrases:
4-Aminopiperidine derivatives have also been studied for their potential as inhibitors of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. A series of 4-substituted diazobenzenesulfonamides were synthesized, showing significantly higher binding affinity to various CA isoforms compared to other tested compounds . This suggests a promising avenue for developing anticancer therapies targeting CA activity.
Data Tables
Mechanism of Action
The mechanism by which 4-Aminopiperidine-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The sulfonamide group in this compound and its dimethylamide analog may enhance binding to serine proteases (e.g., thrombin), a trait critical for anticoagulant activity .
For example, Benzyl 4-aminopiperidine-1-carboxylate mandates rigorous PPE during use . Aminopyridine analogs (e.g., 4-aminopyridine) exhibit neurotoxicity in mechanistic studies , but piperidine derivatives may differ due to ring saturation and reduced aromaticity.
Pharmacological Potential
- Anticoagulant Activity : Sulfonamide derivatives, such as those in , demonstrate anticoagulant properties by targeting coagulation factors. The sulfonamide group’s electronegativity may facilitate hydrogen bonding with enzymatic active sites .
- Drug Intermediate Utility: The 4-aminopiperidine motif in is leveraged in pyrimidine-based drug candidates, suggesting that this compound could serve as a precursor for kinase inhibitors or antiviral agents.
Biological Activity
4-Aminopiperidine-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an amino group at the 4-position and a sulfonamide group at the 1-position. This structural configuration is crucial for its biological activity.
The biological activity of this compound primarily involves the following mechanisms:
- Inhibition of Enzymes : The sulfonamide group is known to interact with enzymes such as dihydropteroate synthase (DHPS), which is vital in bacterial folate synthesis. This inhibition disrupts bacterial growth and survival, making it a target for antibacterial agents .
- Binding Affinity : Modifications to the piperidine ring can enhance binding affinity to specific biological targets, including carbonic anhydrases, which play roles in physiological processes like acid-base balance .
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit potent antibacterial properties. For example, one study reported that certain sulfanilamide derivatives containing piperidine fragments showed significant inhibitory activity against Xanthomonas oryzae with an effective concentration (EC₅₀) value of 2.02 µg/mL, outperforming traditional antibiotics like bismerthiazol .
Case Studies
- In Vitro Studies : A series of experiments evaluated the antibacterial efficacy of various derivatives against Escherichia coli and Salmonella typhimurium. Results indicated that certain compounds exhibited zones of inhibition (IZD) ranging from 15 mm to 19 mm, with minimal inhibitory concentrations (MIC) as low as 11.31 µg/mL, demonstrating their potential as effective antibacterial agents .
- Molecular Docking Studies : Molecular docking simulations have been employed to assess the binding interactions between this compound derivatives and DHPS. The results indicated that these compounds had higher binding scores compared to traditional sulfonamides, suggesting enhanced efficacy due to structural modifications .
Data Table: Comparative Biological Activity
| Compound Name | Target Pathogen | EC₅₀ (µg/mL) | IZD (mm) | MIC (µg/mL) |
|---|---|---|---|---|
| This compound | Xanthomonas oryzae | 2.02 | N/A | N/A |
| Sulfamethoxazole | Escherichia coli | >150 | N/A | N/A |
| Derivative A | Salmonella typhimurium | N/A | 19 | 11.31 |
| Derivative B | E. coli | N/A | 15 | 19.24 |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound derivatives is crucial for understanding their therapeutic potential. Studies indicate that these compounds may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties, although specific data on toxicology remains limited.
Q & A
Q. How do structural modifications (e.g., fluorination) of the piperidine ring affect the compound’s selectivity in target vs. off-target interactions?
- Methodological Answer : Synthesize analogs with fluorine substituents at C2/C3 positions and compare binding affinities via SPR or ITC. Off-target profiling using kinase panels (e.g., Eurofins) identifies selectivity shifts. Molecular dynamics simulations (e.g., GROMACS) analyze conformational stability and ligand-receptor hydrogen bonding patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
